8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate
Overview
Description
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzoic acid derivatives. One common method includes the esterification of 7-hydroxy-4-methylcoumarin with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chromen-2-one derivatives with potential biological activities.
Biology: This compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate include:
7-Acetoxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
4-Methylumbelliferyl acetate: Used as a fluorescent probe in biochemical assays.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Studied for its potential therapeutic applications.
What sets this compound apart is its unique combination of a chromen-2-one core with a benzoate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-15-20(26-23(25)17-10-6-3-7-11-17)13-12-18-19(14-21(24)27-22(15)18)16-8-4-2-5-9-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEUHHYVNKVJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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